Boldenone Cypionate

Übersicht

Beschreibung

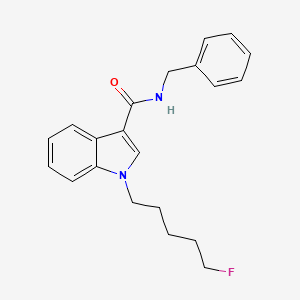

Boldenone Cypionate is an anabolic androgenic steroid and a synthetic derivative of testosterone . It was originally developed for veterinary use . It can increase nitrogen retention, protein synthesis, and appetite, and also stimulates the release of erythropoietin in the kidneys . Boldenone Cypionate was synthesized as an ester of boldenone in an attempt to alter boldenone’s very long half-life . Anabolic androgenic steroid compounds such as Boldenone Cypionate have been used illicitly by bodybuilders and other athletes .

Synthesis Analysis

Boldenone Cypionate was synthesized as an ester of boldenone in an attempt to alter boldenone’s very long half-life . Boldenone was produced from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD) .Molecular Structure Analysis

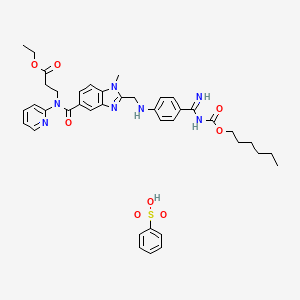

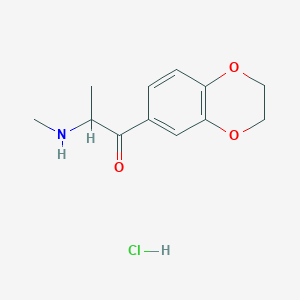

The molecular formula of Boldenone Cypionate is C27H38O3 . It has a molecular weight of 410.6 g/mol . The InChI code is InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 .Chemical Reactions Analysis

Boldenone Cypionate is a steroid hormone which has androgenic activity . It can increase nitrogen retention, protein synthesis, and appetite, and also stimulates the release of erythropoietin in the kidneys .Physical And Chemical Properties Analysis

Boldenone Cypionate is a crystalline solid . It has a solubility of 25 mg/ml in DMF, 5 mg/ml in DMSO, and 15 mg/ml in Ethanol . It has a boiling point of 527.3±50.0 °C .Wissenschaftliche Forschungsanwendungen

Protein Synthesis and Nitrogen Storage

Boldenone is a protein-assimilating androgen steroid that can promote protein synthesis and support nitrogen storage . This makes it valuable in fields like sports science and nutrition, where promoting muscle growth and recovery is important.

Renal Erythropoietin Release

Boldenone enhances the release of erythropoietin from the kidney . Erythropoietin is a hormone that stimulates the production of red blood cells. This could have potential applications in treating conditions like anemia or in enhancing endurance in athletes.

Veterinary Medicine

Boldenone has wide applications in veterinary medicine . It’s often used to increase lean body mass, bone density and appetite in animals. This makes it useful in the field of animal husbandry.

Biosynthesis Research

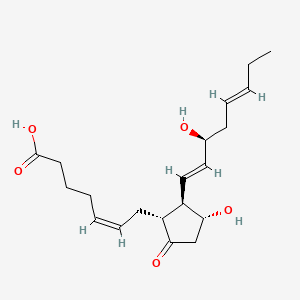

The industrial production of boldenone mainly relies on chemical synthesis, which has various problems, such as a complex conversion process, excessive byproducts, and serious environmental pollution . Therefore, exploring new biosynthetic routes for boldenone is a significant area of research. For example, boldenone was produced from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ 1 -dehydrogenase (KstD) .

Crystallography

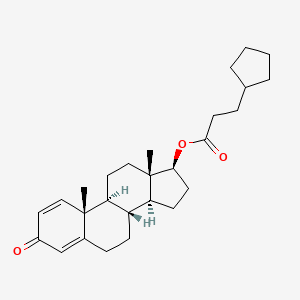

The crystal structures of boldenone base, boldenone acetate, boldenone propionate, boldenone cypionate and a boldenone acetate polymorph were investigated . Understanding these structures can help in the development of new methods for its synthesis and in the design of new drugs.

Wirkmechanismus

Target of Action

Boldenone Cypionate, like other anabolic androgenic steroids, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Boldenone Cypionate exhibits its effects by binding to the androgen receptor, which then regulates gene transcription . This binding results in a change in the expression of genes regulated by the AR, leading to changes in protein synthesis .

Biochemical Pathways

It is known that the activation of the ar can lead to various downstream effects, including increased protein synthesis, nitrogen retention, and stimulation of erythropoietin release .

Pharmacokinetics

It is known that the compound has a half-life of approximately 14 days . This long half-life is due to the slow release of the compound from the injection site into the systemic circulation .

Result of Action

The binding of Boldenone Cypionate to the AR and the subsequent changes in gene transcription can lead to a variety of effects at the molecular and cellular levels. These effects include increased muscle mass and strength, improved bone density, and stimulation of linear growth and bone maturation .

Action Environment

The action of Boldenone Cypionate can be influenced by various environmental factors. For example, the presence of other substances, such as Vitamin C, can potentially mitigate some of the adverse effects associated with the use of Boldenone Cypionate . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSXPMLTYTHGM-ZLQWOROUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747209 | |

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106505-90-2 | |

| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Cypionate?

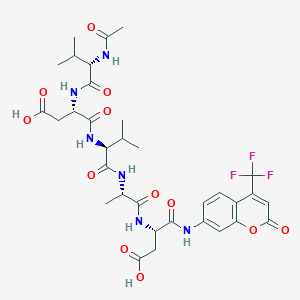

A1: The crystal structure of Boldenone Cypionate, alongside Boldenone and other Boldenone esters, was investigated using single-crystal X-ray diffraction []. Analysis of the Hirshfeld surfaces and fingerprint plots revealed that hydrogen bonding interactions (H⋯H) are the dominant force influencing the crystal packing of these molecules. These are followed by weaker interactions involving oxygen and hydrogen atoms (O⋯H/H⋯O) and, to a lesser extent, carbon and hydrogen atoms (C⋯H/H⋯C) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)

![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)